Withangulatin I
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H36O8 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[(1S,2R,7S,9R,11R,12R,13S,16R)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-hydroxy-2,16-dimethyl-3,6-dioxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadeca-4,14-dien-13-yl] acetate |
InChI |
InChI=1S/C30H36O8/c1-14-11-21(37-26(34)15(14)2)16(3)19-12-24(36-17(4)31)29(35)20-13-25-30(38-25)23(33)8-7-22(32)28(30,6)18(20)9-10-27(19,29)5/h7-8,12,16,18,20-21,24-25,35H,9-11,13H2,1-6H3/t16-,18-,20+,21+,24-,25+,27+,28-,29-,30+/m0/s1 |
InChI Key |
VOUXFDPQZPGAHS-PDPDJNFXSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)C2=C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)O)OC(=O)C)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2=CC(C3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)O)OC(=O)C)C |
Synonyms |
(20S,22R)-15alpha-acetoxy-5beta,6beta-epoxy-14alpha-hydroxy-1,4-dioxo-witha-2,16,24-trienolide withangulatin I |
Origin of Product |
United States |
Isolation and Comprehensive Structural Elucidation of Withangulatin I
Methodologies for Natural Product Extraction and Isolation
The initial steps in studying Withangulatin I involve its extraction from the plant matrix and separation from a multitude of other co-occurring phytochemicals.
The process commences with the collection and preparation of the plant material. The whole plant of Physalis angulata is dried, ground into a fine powder to increase the surface area for solvent penetration, and then subjected to exhaustive extraction. researchgate.net Methanol is a commonly utilized solvent for this purpose. researchgate.net In a typical procedure, the powdered plant material is macerated in methanol at room temperature for an extended period, such as one week, to ensure the efficient transfer of secondary metabolites, including withanolides, into the solvent. researchgate.net The resulting methanolic extract contains a complex mixture of compounds and is concentrated under reduced pressure to yield a crude residue, which serves as the starting point for purification.
To isolate this compound from the crude extract, various chromatographic techniques are employed in succession.
Silica (B1680970) Gel Column Chromatography : The concentrated extract is first subjected to silica gel column chromatography. researchgate.netnih.gov This technique separates compounds based on their polarity. The crude mixture is loaded onto a column packed with silica gel, and a mobile phase, such as a mixture of chloroform and acetone with gradually increasing polarity, is passed through the column. researchgate.net Compounds travel down the column at different rates depending on their affinity for the silica gel stationary phase versus the mobile phase, allowing for the separation of the mixture into different fractions. The progress of the separation is monitored using Thin Layer Chromatography (TLC). researchgate.net
Preparative Thin Layer Chromatography (TLC) : Fractions identified as containing withanolides are combined and undergo further purification. amanote.com Preparative TLC is a high-resolution purification technique used to isolate specific compounds from these enriched fractions. amanote.com This method allows for the final separation of this compound from other closely related withanolides, yielding the pure compound. amanote.com
Advanced Spectroscopic and Analytical Techniques for Structure Determination
Once a pure sample of this compound is obtained, its chemical structure is determined. The definitive structure, established as (20S,22R)-15α-acetoxy-5β,6β-epoxy-14α-hydroxy-1,4-dioxo-witha-2,16,24-trienolide, was elucidated using a combination of powerful spectroscopic methods. nih.govresearchgate.net
Table 1: Representative NMR Data for Withanolide Skeletons Note: This table provides a representative example of the type of data obtained from NMR analysis for withanolides. Specific chemical shift values for this compound are detailed in the primary literature.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
|---|---|---|
| 1 | ~204.0 | - |
| 2 | ~128.0 | ~6.10 (d, 10.0) |
| 3 | ~145.0 | ~6.80 (dd, 10.0, 6.0) |
| 4 | ~202.0 | - |
| 5 | ~65.0 | ~3.20 (d, 6.0) |
| 6 | ~60.0 | ~3.10 (br s) |
| 14 | ~85.0 | - |
| 15 | ~75.0 | ~5.50 (t, 8.0) |
Mass spectrometry provides essential information about a molecule's mass and elemental composition. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is employed to determine the precise molecular weight of this compound. researchgate.netresearchgate.net This accurate mass measurement allows for the calculation of the exact molecular formula, which for this compound is C₃₀H₃₆O₈. nih.gov This information is fundamental and complements the structural fragments deduced from NMR data.
Chiroptical spectroscopy, specifically Circular Dichroism (CD), is a vital tool for determining the absolute stereochemistry of chiral molecules like this compound. nih.govamanote.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a molecule. mdpi.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional arrangement. By comparing the experimental CD spectrum of this compound to established rules or to the spectra of related compounds with known stereochemistry, researchers can confirm the absolute configuration of its multiple stereocenters. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Withangulatin A |
| Withangulatin B |
| Withangulatin C |
| Withangulatin G |
| Withangulatin H |
| Physalin B |
| Physalin D |
| Physalin F |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy play a pivotal role in the identification of functional groups and chromophores within a molecule, providing foundational data for structural elucidation.
In the analysis of this compound, IR spectroscopy is utilized to identify the characteristic vibrational frequencies of its functional groups. The presence of hydroxyl groups, carbonyl functionalities (including those in the lactone ring and ketones), and carbon-carbon double bonds can be confirmed by their distinct absorption bands in the IR spectrum. While the specific IR absorption data for this compound is detailed in dedicated spectroscopic studies, the table below outlines the typical absorption ranges for the key functional groups present in its structure.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Hydroxyl) | 3500–3200 | Stretching |
| C=O (α,β-unsaturated ketone) | 1685–1665 | Stretching |
| C=O (δ-lactone) | 1740–1720 | Stretching |
| C=C (Alkene) | 1680–1640 | Stretching |
| C-O (Ester) | 1250–1000 | Stretching |
UV-Vis spectroscopy of this compound reveals the presence of chromophores, which are parts of the molecule that absorb light in the ultraviolet or visible region. The α,β-unsaturated ketone system and the enone functionality within the withanolide skeleton are the primary chromophores. The absorption maxima (λmax) observed in the UV-Vis spectrum are characteristic of these electronic transitions and provide corroborating evidence for the proposed structure.
| Chromophore | Typical λmax (nm) | Electronic Transition |
|---|---|---|
| α,β-unsaturated ketone | 220–250 | π → π |
| Enone | 320–350 | n → π |
X-Ray Diffraction Analysis for Absolute Stereochemistry
The determination of the absolute stereochemistry of a chiral molecule is a critical aspect of its complete structural characterization. While techniques such as 2D-NMR and circular dichroism were employed to establish the structure of this compound, X-ray diffraction analysis is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid and, consequently, the absolute configuration of stereocenters. nih.gov
For a withanolide like this compound, which possesses multiple chiral centers, obtaining a single crystal suitable for X-ray diffraction is a crucial step. The diffraction pattern generated by the interaction of X-rays with the crystal lattice provides the electron density map from which the precise spatial coordinates of each atom can be determined.
As of the latest available literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. The structural elucidation and stereochemical assignments were primarily based on spectroscopic data. nih.gov However, X-ray crystallography has been successfully applied to other withanolides, providing unequivocal proof of their absolute stereochemistry. In such analyses, the crystallographic data would be presented as follows, including the crystal system, space group, and unit cell dimensions.
| Crystallographic Parameter | Hypothetical Data for a Withanolide |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 22.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3567.8 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of typical crystallographic data for a withanolide. It does not represent experimentally determined values for this compound.
Biosynthesis and Metabolic Studies of Withangulatin I
Proposed Biosynthetic Pathways of Withanolides in Plants
The biosynthesis of withanolides, including the foundational structure of Withangulatin I, is a complex process originating from primary metabolic pathways. These natural steroids are derived from the isoprenoid pathway, which generates the essential five-carbon precursors. nih.govfrontiersin.org The assembly of the characteristic withanolide skeleton involves a series of enzymatic modifications.
The initial stages of biosynthesis occur through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. nih.govresearchgate.net These pathways produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all isoprenoids. The condensation of these units leads to the formation of squalene, which undergoes epoxidation to 2,3-oxidosqualene. nih.gov
A critical cyclization step, catalyzed by cycloartenol synthase (CAS), converts 2,3-oxidosqualene into cycloartenol. nih.gov Cycloartenol is the precursor to plant sterols and serves as a key branch point. It is proposed that 24-methylenecholesterol, derived from cycloartenol, is a central intermediate in the metabolic route leading to withanolides. nih.govfrontiersin.org The conversion of this intermediate into the diverse array of withanolide structures is accomplished through a series of post-squalene modifications, primarily driven by Cytochrome P450 monooxygenases (CYPs), dehydrogenases, and transferases. researchgate.netmit.edu These enzymes are responsible for the characteristic hydroxylations, epoxidations, and lactone ring formation that define the withanolide class. frontiersin.orgmit.edu For instance, research has identified specific P450s, such as CYP87G1 and CYP749B2, and a short-chain dehydrogenase (SDH2) that are responsible for forming the lactone ring on the sterol side chain. mit.edu
| Precursor/Intermediate | Pathway Stage | Key Enzyme(s) | Significance |
|---|---|---|---|
| Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid Biosynthesis | Synthases from MVA/MEP pathways | Universal 5-carbon building blocks. nih.gov |
| Squalene | Triterpenoid Biosynthesis | Squalene Synthase (SQS) | Linear C30 precursor to all sterols. nih.gov |
| Cycloartenol | Sterol Biosynthesis | Cycloartenol Synthase (CAS) | First cyclic precursor in phytosterol synthesis. nih.gov |
| 24-Methylenecholesterol | Withanolide Branch Point | Multiple (e.g., Methylases, Isomerases) | Proposed central intermediate diverting from primary sterol pathways to withanolide synthesis. nih.govfrontiersin.orgmdpi.com |
In Vitro Biotransformation and Enzymatic Hydrolysis Mechanisms
While direct in vitro metabolic studies on this compound are not extensively documented, research on related withanolides provides insight into potential biotransformation pathways. The metabolism of withanolides can be influenced by enzymes that modify their structure, affecting their biological properties.
One common metabolic reaction for withanolide glycosides is enzymatic hydrolysis. Studies on compounds like withanoside XII have shown that enzymes can cleave sugar moieties from the steroidal backbone, yielding the corresponding aglycone. nih.govelsevierpure.comnih.govresearchgate.net For instance, the hydrolysis of withanoside XII produces its aglycone, a new compound identified as withanoside XIIa. nih.govelsevierpure.com This process is significant as the glycosylation state of a withanolide can dramatically alter its solubility and bioavailability.
Furthermore, pharmacokinetic studies suggest that withanolides undergo extensive first-pass metabolism after oral administration, which may involve hydrolysis and other enzymatic modifications by cytochrome enzymes in the gut and liver. mdpi.com The structural features of this compound, such as its 15α-acetoxy group, represent a potential site for enzymatic hydrolysis by esterases, which would release acetic acid and the corresponding hydroxylated withanolide. Such biotransformations are critical for the activation or detoxification of the compound within biological systems. In vitro production systems using plant cell, root, and shoot cultures have also demonstrated the ability to produce and accumulate various withanolides, indicating that the enzymatic machinery for their synthesis and interconversion is active in these cultures. nih.govnih.govmdpi.com
Molecular Docking for Enzyme Interaction Analysis in Metabolism
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of metabolism, it can be used to model the interaction between a compound like this compound and the active site of a metabolic enzyme, such as a Cytochrome P450. Although specific docking studies detailing the metabolism of this compound are not available, research on other withanolides demonstrates the utility of this approach for analyzing enzyme interactions.
Studies have used molecular docking to investigate the binding of withanolide analogs to various protein targets to explain their pharmacological activities. nih.govplos.org For example, docking simulations were performed to explore the binding interactions of withanolide analogs with the anticancer target β-tubulin. nih.gov These studies calculate a docking score, which represents the binding affinity, and identify key interactions, such as hydrogen bonds, with specific amino acid residues in the enzyme's active site. nih.govsemanticscholar.org
In a hypothetical metabolic study of this compound, docking simulations could predict its binding affinity to various human CYP450 isoforms. This would help identify which enzymes are most likely responsible for its metabolism. The model would reveal the orientation of this compound in the active site, suggesting which parts of the molecule (e.g., the unsaturated A-ring, the epoxide, or the side-chain lactone) are most accessible for oxidative metabolism. Such analysis provides a powerful hypothesis-generating tool to guide further in vitro metabolic experiments.
| Withanolide Analog | Total Docking Score | Binding Affinity Prediction |
|---|---|---|
| Withanolide 5 | 5.958 | Moderate |
| CID_435144 | 5.9275 | Moderate |
| Withanolide A | 5.6691 | Moderate |
| 2,3-dihydrowithaferin A-3-beta-O-sulfate | 5.6272 | Moderate |
| Withaferin A | 5.4153 | Moderate |
Data adapted from a molecular docking study on withanolide analogs against β-tubulin, demonstrating the type of data generated. nih.gov These are not metabolic enzyme interactions but serve to illustrate the methodology.
Chemical Synthesis and Semisynthesis of Withangulatin I and Derivatives
Strategies for Total Chemical Synthesis of Withangulatin I
The total chemical synthesis of this compound has not yet been reported in scientific literature. However, the synthesis of other complex withanolides, such as Withaferin A and Withanolide D, provides a roadmap for potential synthetic strategies that could be adapted for this compound. The construction of the intricate polycyclic core and the stereoselective installation of multiple functional groups are the primary hurdles in the synthesis of these molecules.
Key challenges in the total synthesis of a withanolide like this compound include:
Construction of the carbocyclic steroid backbone: This typically involves strategies to assemble the A, B, C, and D rings with the correct stereochemistry.
Formation of the δ-lactone side chain: The stereoselective construction of the lactone ring at C-17 is a significant challenge.
Oxidation of the steroid core: The introduction of various oxygenated functional groups at specific positions on the steroid nucleus requires highly selective and efficient oxidation methods.
A potential synthetic approach could involve a convergent strategy, where key fragments of the molecule are synthesized independently and then coupled together in the later stages. This approach allows for greater flexibility and efficiency. Late-stage functionalization, a strategy that introduces key functional groups towards the end of the synthesis, could also be employed to access a variety of analogues from a common intermediate.
Semisynthetic Approaches for this compound Analogues
While the total synthesis of this compound remains an open challenge, semisynthetic approaches starting from more readily available natural withanolides have been successfully employed to generate a diverse range of analogues. Withangulatin A, a closely related compound, has been the subject of extensive semisynthetic modifications to explore its structure-activity relationship (SAR). nih.govacs.org These studies provide valuable insights that are likely applicable to this compound.
In a notable study, 41 semisynthetic analogues of Withangulatin A were prepared to improve its anticancer activity and target specificity. nih.govacs.org The modifications focused on various reactive sites within the molecule. The primary goals of these modifications were to enhance the compound's potency and selectivity.
| Modification Site | Type of Modification | Rationale |
| Ring A | Introduction of α,β-unsaturated ketones | Enhance Michael addition reactivity with biological nucleophiles. nih.gov |
| C-4 Hydroxyl Group | Esterification/Etherification | Modulate lipophilicity and steric bulk. |
| Side Chain | Modification of the lactone ring | Investigate the role of the side chain in bioactivity. |
These semisynthetic efforts have demonstrated that chemical modification of the natural withanolide scaffold is a powerful tool for generating novel compounds with improved therapeutic potential.
Design and Targeted Modification of this compound Derivatives for Enhanced Bioactivity
The design and targeted modification of withanolide derivatives are guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural features of the molecule contribute to its biological activity. For withanolides, including analogues of this compound, several key structural motifs have been identified as crucial for their cytotoxic effects.
A study on Withangulatin A analogues revealed that the presence of α,β-unsaturated ketones and esters are necessary for their potent anticancer activity. nih.gov These functional groups can act as Michael acceptors, allowing the compounds to form covalent bonds with nucleophilic residues, such as cysteine or selenocysteine (B57510), in target proteins. nih.gov For instance, the most promising compound from this study, designated as 13a , exhibited a significant effect on human colon cancer cells (HT-29) with an IC50 value of 0.08 μM. nih.govacs.org
Liquid chromatography-mass spectrometry (LC-MS) analysis confirmed that compound 13a covalently modifies selenocysteine 498 in the redox center of thioredoxin reductase (TrxR), leading to the inhibition of this enzyme. nih.gov TrxR is a key enzyme in maintaining cellular redox balance and is often overexpressed in cancer cells, making it an attractive target for anticancer drug development. nih.gov
Key SAR Findings for Withangulatin A Analogues:
| Structural Feature | Impact on Bioactivity | Mechanism |
| α,β-Unsaturated Ketone in Ring A | Essential for high potency nih.gov | Covalent modification of target proteins via Michael addition. nih.gov |
| Ester Functionality | Contributes to activity nih.gov | Influences binding affinity and cellular uptake. |
| Modifications at C-4 | Can enhance potency | Optimization of interactions with the target protein. |
These findings underscore the importance of targeted modifications to the withanolide scaffold to develop more potent and selective anticancer agents. The insights gained from the study of Withangulatin A analogues provide a strong foundation for the future design of novel this compound derivatives with enhanced therapeutic properties.
Advanced Analytical and Quantitative Methodologies for Withangulatin I
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone for the isolation, purification, and quantification of Withangulatin I from complex plant matrices. These methods separate the target compound from other structurally similar withanolides and phytochemicals present in its natural source, Physalis angulata.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity determination of this compound. ucl.ac.uk The compound is typically extracted from the dried and ground plant material using solvents like methanol. researchgate.net The resulting extract undergoes fractionation, often using silica (B1680970) gel column chromatography with a mobile phase of increasing polarity, such as a chloroform/acetone mixture. researchgate.net
For final purification and purity assessment, preparative and analytical HPLC methods are employed. ucl.ac.ukoncoscience.us A common approach is reversed-phase HPLC, which is highly effective for separating withanolides. researchgate.net The purity of an HPLC peak can be assessed using a photodiode array (PDA) detector, which measures UV absorbance across the peak's spectrum to identify any spectral variations that might indicate the presence of co-eluting impurities. sepscience.com While a pure peak should be spectrally homogenous, it is important to note that highly similar spectra between the main compound and an impurity can sometimes lead to false negatives in purity assessments. chromatographyonline.com
A validated HPLC-UV method provides a reliable alternative to other techniques for determining DNA purity and can be adapted for other complex molecules. medicinescience.org For instance, a validated reversed-phase HPLC (RP-HPLC) method developed for the simultaneous quantification of other withanolides, Withaferin-A and Withanolide-A, in Physalis angulata highlights the utility of this approach. researchgate.net Such methods demonstrate high precision, sensitivity, and reproducibility, making them suitable for the quality control of plant matrices containing withanolides. researchgate.net
Table 1: Example of HPLC System Parameters for Withanolide Analysis
| Parameter | Specification |
|---|---|
| Column | C18 Column (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile and Water in various ratios (e.g., 45:55 v/v) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | Typically 0.8 - 1.0 mL/min |
| Detection | Photodiode Array (PDA) or UV Detector |
| Temperature | Ambient or controlled (e.g., 40°C) |
This table represents typical parameters used in withanolide analysis and may be adapted specifically for this compound. researchgate.netms-editions.clresearchgate.net
For highly sensitive and specific detection, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. rsc.org This technique couples the powerful separation capabilities of HPLC with the mass detection abilities of mass spectrometry, providing a unique capability for quantitative measurements of organic molecules in complex samples. rsc.org LC-MS/MS is essential when analyzing residual impurities or metabolites that may be present in very low concentrations. mdpi.com
The high sensitivity of LC-MS/MS allows for the determination of analytes in the low nanogram-per-gram range. nih.gov This is crucial for identifying and quantifying trace-level contaminants or degradation products. nih.gov In the context of withanolides, LC-MS analysis has been used to confirm the interaction of Withangulatin A derivatives with proteins, demonstrating the technique's applicability in detailed mechanistic studies. acs.org The development of a validated LC-MS/MS method ensures the reliable quantification of target compounds, even in complex biological matrices. nih.gov
Biological Activity and Mechanistic Research of Withangulatin I
In Vitro Biological Activities
In laboratory settings, Withangulatin I has been evaluated for its effects on various cancer cell lines, demonstrating its potential as a cytotoxic and antiproliferative agent.
Cell Line-Based Cytotoxicity Assays
This compound has exhibited cytotoxic effects against several human cancer cell lines. Cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that is required to inhibit the growth of a cell population by 50%.
Studies have reported the following IC50 values for this compound:
COLO 205 (Human Colorectal Carcinoma): 53.6 µM researchgate.netnih.gov
AGS (Human Gastric Carcinoma): 65.4 µM researchgate.netnih.gov
It is important to note that another related compound, Withangulatin A, showed inhibitory activities against COLO 205 and AGS cells with IC50 values of 16.6 µM and 1.8 µM, respectively researchgate.netnih.gov.
Interactive Data Table: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| COLO 205 | Colorectal Carcinoma | 53.6 |
| AGS | Gastric Carcinoma | 65.4 |
Cell Proliferation Inhibition Studies
In addition to its cytotoxic effects, this compound has been shown to inhibit the proliferation of cancer cells. One study highlighted its potent ability to inhibit the proliferation of AGS cells researchgate.net.
Cell Cycle Modulation
The cell cycle is a series of events that take place in a cell as it grows and divides. Dysregulation of the cell cycle is a hallmark of cancer. Some withanolides have been shown to modulate the cell cycle, leading to arrest at specific phases, which can prevent cancer cells from dividing. For instance, the related compound Withaferin A has been shown to arrest the cell cycle at the S phase in LX-2 cells medchemexpress.com. Another compound, Withaphysalin F, was found to arrest cells in the G2/M phase of the cell cycle nih.gov.
Apoptosis Induction and Characterization
Apoptosis is a form of programmed cell death that is essential for normal tissue development and maintenance. Cancer cells often evade apoptosis, contributing to their uncontrolled growth. Some natural compounds can induce apoptosis in cancer cells.
The induction of apoptosis can be characterized by several methods, including:
Annexin V/PI Staining: This is a common method used in flow cytometry to detect apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells plos.org.
Upregulation of p53 and Bax: The p53 tumor suppressor protein plays a crucial role in regulating the cell cycle and apoptosis. When DNA damage occurs, p53 can be activated, leading to the upregulation of pro-apoptotic proteins such as Bax nih.govnih.gov. An extract of Physalis angulata, the plant from which this compound is isolated, was shown to induce apoptosis in myeloma cells by upregulating the expression of p53 and Bax researchgate.netresearchgate.net.
Molecular and Cellular Mechanisms of Action
Research into the molecular and cellular mechanisms of action of withanolides is ongoing, with a focus on identifying their direct protein targets.
Protein Target Identification and Characterization
Identifying the direct protein targets of a compound is crucial for understanding its mechanism of action. Chemical proteomics is a powerful tool used for this purpose. This approach often involves using modified versions of the natural product as probes to capture and identify their binding partners in the proteome nih.gov.
While the direct protein targets of this compound are still under investigation, studies on the related compound, Withangulatin A, have identified several potential targets. These include:
Sarco/endoplasmic reticulum calcium-ATPase (SERCA)2 rsc.org
Peroxiredoxin 6 (PRDX6) nih.gov
Zap70 kinase mdpi.com
Thioredoxin reductase (TrxR) acs.org
These findings for Withangulatin A provide valuable insights into the potential molecular pathways that could be affected by this compound.
Signal Transduction Pathway Modulation
Beyond direct enzyme inhibition, this compound exerts its biological effects by modulating several key signal transduction pathways that are often dysregulated in disease states.
Withangulatin A has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway. medchemexpress.comnih.gov The MAPK signaling cascade plays a crucial role in cell proliferation, differentiation, and apoptosis. mdpi.com Research indicates that the anti-inflammatory effects of Withangulatin A are, in part, due to its ability to suppress the MAPK pathway, which in turn leads to the targeted inhibition of COX-2 expression. nih.gov
The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory and immune responses, is another target of Withangulatin A. medchemexpress.comnih.gov Aberrant NF-κB activation is implicated in the pathogenesis of various diseases, including cancer. researchgate.net Studies have demonstrated that Withangulatin A inhibits NF-κB nuclear translocation, thereby modulating its transcriptional activity. nih.gov This inhibition of the NF-κB pathway contributes to the anti-inflammatory and anti-tumor activities of Withangulatin A. medchemexpress.comnih.gov
The Akt/mTOR/p70S6K signaling pathway, which is central to cell growth, proliferation, and survival, is also modulated by Withangulatin A. medchemexpress.com This pathway is frequently hyperactivated in various cancers. tbzmed.ac.ir Research has shown that Withangulatin A inhibits this signaling cascade, which likely contributes to its observed anti-tumor effects. medchemexpress.com
Withangulatin A has been found to inhibit the Transforming Growth Factor-beta (TGF-β) dependent pathway. medchemexpress.com Specifically, it has been shown to inhibit the phosphorylation and nuclear translocation of Smad2/3 in rat primary hepatic stellate cells and LX-2 cells. medchemexpress.com The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation can contribute to fibrosis and cancer progression.
Table 2: Modulation of Signaling Pathways by Withangulatin A
| Signaling Pathway | Effect of Withangulatin A | Key Findings |
|---|---|---|
| Mitogen-Activated Protein Kinase (MAPK) | Inhibition | Contributes to the suppression of COX-2 expression. medchemexpress.comnih.gov |
| Nuclear Factor-kappa B (NF-κB) | Inhibition | Inhibits nuclear translocation of NF-κB. medchemexpress.comnih.gov |
| Akt/mTOR/p70S6K | Inhibition | Implicated in its anti-tumor activities. medchemexpress.com |
Wnt/β-catenin Signaling Pathway Modulation
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is implicated in various cancers. nih.govmdpi.com This pathway involves a cascade of proteins that, when activated by Wnt ligands binding to cell surface receptors, leads to the accumulation and nuclear translocation of β-catenin. youtube.comyoutube.com In the nucleus, β-catenin acts as a transcriptional coactivator for genes that drive cell proliferation and tumorigenesis. mdpi.com
Current scientific literature does not provide specific evidence on the direct modulation of the Wnt/β-catenin signaling pathway by this compound. However, research into other withanolides isolated from the same plant genus, Physalis, has shown activity against this pathway. For instance, the withanolide physalin F has been observed to exert antitumor activity by inhibiting Wnt/β-catenin signaling. researchgate.net This suggests a potential area for future investigation into the mechanistic actions of this compound.
Oxidative Stress Induction and Regulation of Reactive Oxygen Species (ROS) Generation
Research into the bioactivity of compounds from the Physalis angulata plant indicates a significant involvement of oxidative stress mechanisms. A study on an extract from Physalis angulata demonstrated that it could induce apoptosis in human oral cancer cells through the production of reactive oxygen species (ROS). nih.gov This exposure led to the upregulation of several oxidative stress markers, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). nih.gov The study concluded that ROS plays a dominant role in the extract's apoptotic mechanism and that antioxidants could inhibit the induced cell death. nih.gov
While direct studies on this compound's effect on ROS are limited, research on the closely related compound, Withangulatin A, provides further insight. Withangulatin A has been shown to promote the generation of ROS. medchemexpress.com This compound binds to peroxiredoxin 6 (PRDX6) and inhibits the activities of glutathione peroxidase (GPx) and phospholipase A2 (iPLA2), contributing to an increase in oxidative stress. medchemexpress.com These findings suggest that the induction of oxidative stress and the generation of ROS are likely mechanisms of action for withanolides from Physalis angulata, including this compound.
Structure-Activity Relationship (SAR) Studies
Identification of Essential Structural Moieties for Bioactivity (e.g., α,β-unsaturated ketones, epoxide moieties)
The cytotoxic and other biological activities of withanolides are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) analyses have identified specific functional groups, or moieties, that are crucial for their bioactivity. For withanolides derived from Physalis angulata, a 5β,6β-epoxy moiety combined with a 4β-hydroxy-2-en-1-one system in ring A are considered important features for potent cytotoxic activity. nih.govconsensus.app The α,β-unsaturated ketone functionality within the 2-en-1-one structure is a key electrophilic center that can react with nucleophilic residues in biological targets.
The established structure of this compound is (20S,22R)-15α-acetoxy-5β,6β-epoxy-14α-hydroxy-1,4-dioxo-witha-2,16,24-trienolide, which contains these critical moieties. nih.gov Furthermore, studies on analogues of the related compound Withangulatin A have confirmed that α,β-unsaturated ketones are necessary functional groups, enabling reactions such as Michael addition with thiol groups on proteins, which can lead to enzyme inhibition. nih.govacs.org
Impact of Chemical Modifications on Efficacy and Selectivity
Investigating the impact of chemical modifications on the withanolide scaffold is crucial for developing more potent and selective therapeutic agents. A study involving the design and synthesis of 41 semi-synthetic analogues of Withangulatin A provided significant insights into how structural changes affect bioactivity. nih.gov
The research highlighted that the α,β-unsaturated ketone and ester groups are essential for the activity of these compounds. nih.gov Modifications to the core structure were evaluated to improve activity and targeting. The most promising analogue, designated as compound 13a , demonstrated a significant inhibitory effect on HT-29 human colon cancer cells, with an IC₅₀ value of 0.08 μM. nih.govacs.org This enhanced efficacy was attributed to the compound's ability to act as a covalent inhibitor of thioredoxin reductase (TrxR), a key enzyme in cellular redox balance. nih.gov The study confirmed that the modified compound covalently binds to selenocysteine (B57510) residues in the enzyme's active site, leading to its inhibition. nih.govacs.org This demonstrates that targeted chemical modifications can significantly enhance the efficacy and selectivity of the withangulatin scaffold.
| Compound | Target Cell Line | IC₅₀ (μM) | Key Finding |
| Withangulatin A Analogue 13a | HT-29 (Human Colon Cancer) | 0.08 | Most potent analogue, acts as a novel TrxR inhibitor. nih.gov |
In Vivo Animal Model Investigations
Tumor Growth Inhibition Models (e.g., xenograft models in mice)
While this compound has demonstrated notable cytotoxic effects in laboratory settings, there is currently a lack of published data from in vivo animal model investigations, such as xenograft studies in mice, specifically for this compound.
In vitro studies have confirmed the potent cytotoxic activity of this compound against human cancer cell lines. In one study, it was tested against colorectal carcinoma (COLO 205) and gastric carcinoma (AGS) cells, showing significant inhibitory activity. nih.gov However, it was noted that the mechanistic pathway for this antitumor action was not investigated. researchgate.net
| Cancer Cell Line | Cell Type | IC₅₀ (μM) |
|---|---|---|
| COLO 205 | Colorectal Carcinoma | 53.6 |
| AGS | Gastric Carcinoma | 65.4 |
For comparison, the related compound Withangulatin A has been evaluated in vivo. Studies have shown that Withangulatin A exhibits antitumor effects in H1975 non-small cell lung cancer xenograft models in mice. medchemexpress.com This suggests that withanolides of this type have the potential for in vivo efficacy, warranting future animal model investigations for this compound to assess its therapeutic potential in a whole-organism context.
Anti-Inflammatory Activity Models (e.g., xylene-induced ear swelling in mice)
No research data is available for this compound in this model.
Immunomodulatory Effects on Lymphocyte Proliferation and Cytokine Secretion
No research data is available for this compound regarding its specific effects on lymphocyte proliferation or the secretion of cytokines.
Future Directions and Advanced Research Perspectives for Withangulatin I
Elucidation of Undiscovered Mechanistic Pathways and Novel Targets
While initial research has identified the cytotoxic properties of Withangulatin I against various cancer cell lines, the precise molecular mechanisms underpinning these effects remain largely unexplored. researchgate.net Future research should prioritize the identification of novel protein targets and the elucidation of the intricate signaling pathways modulated by this compound. A significant portion of research has focused on its analogue, Withangulatin A, which has been shown to interact with multiple targets, including topoisomerase II and Hsp90, and to inhibit the thioredoxin system. nih.govspandidos-publications.comnih.gov It is plausible that this compound shares some of these targets or interacts with other proteins involved in cellular processes critical for cancer cell survival and proliferation.
A crucial area of investigation is the potential of this compound to modulate inflammatory pathways. Its analogue, Withangulatin A, has demonstrated an ability to suppress T lymphocyte proliferation and inhibit pro-inflammatory cytokines, mediated by the MAPKs and NF-κB pathways. florajournal.com Investigating whether this compound possesses similar anti-inflammatory properties and identifying the specific components of the inflammatory cascade it targets could reveal new therapeutic applications.
Furthermore, exploring the role of this compound in inducing apoptosis is essential. Studies on extracts of Physalis angulata, the plant from which this compound is isolated, suggest an upregulation of p53 and Bax, key proteins in the apoptotic process. researchgate.net Determining if this compound is the active compound responsible for this effect and mapping the complete apoptotic pathway it triggers will provide a deeper understanding of its anticancer activity. The general mechanism for many withanolides involves covalent interaction with cysteinyl residues of proteins, suggesting that a broad screening of the "cysteinome" could reveal multiple reactive protein targets for this compound. patsnap.com
Development of Advanced and High-Throughput Analytical Techniques
To facilitate a deeper understanding of this compound and to accelerate the discovery of its biological activities, the development of advanced and high-throughput analytical techniques is paramount. The complexity and chemical diversity of secondary metabolites in plants present a significant analytical challenge. researchgate.net
Advanced Chromatographic and Spectrometric Methods:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the identification and quantification of phytoconstituents. researchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as UPLC-Q-TOF-MS/MS, provides accurate mass and structural details, which are essential for characterizing this compound and its metabolites in complex biological samples. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While effective for compounds with lower molecular weights, GC-MS can be a valuable tool for analyzing certain derivatives or fragments of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive and highly informative technique for structural elucidation. preprints.org Advanced NMR methods, including 2D-NMR, are vital for confirming the complex stereochemistry of withanolides like this compound. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds against specific biological targets. bmglabtech.comwikipedia.org Implementing HTS assays for this compound and its synthesized analogues can accelerate the identification of "hits" or "leads" by screening large compound libraries for desired biological activities. bmglabtech.com These automated systems can perform millions of tests in a short period, making them indispensable for modern drug discovery. wikipedia.org Common HTS methods include biochemical assays (e.g., fluorescence polarization, FRET) and cell-based assays (e.g., viability, reporter gene assays). nih.gov
The integration of these advanced analytical techniques will not only refine the purification and characterization of this compound but also enable a more efficient exploration of its pharmacological potential.
Rational Design and Synthesis of Novel Analogues for Enhanced Specificity and Efficacy
The chemical structure of this compound offers a scaffold for the rational design and synthesis of novel analogues with improved therapeutic properties. By modifying specific functional groups, it is possible to enhance the compound's specificity towards cancer cells, increase its efficacy, and potentially reduce off-target effects.
Research on Withangulatin A, a closely related withanolide, has demonstrated the feasibility and potential of this approach. For instance, the synthesis of novel Withangulatin A derivatives has led to the identification of compounds with significantly enhanced antiproliferative activity against various human cancer cell lines. researchgate.netsci-hub.ru One study reported a derivative with an IC50 value 70-fold more potent than the parent compound against a human breast cancer cell line. researchgate.netsci-hub.ru
Key strategies in the rational design of this compound analogues could include:
Modification of the A/B rings: The α,β-unsaturated ketone moiety in the A-ring of withanolides is often crucial for their biological activity, including the inhibition of thioredoxin reductase through Michael addition reactions. nih.gov Alterations to this region could modulate reactivity and selectivity.
Alterations to the side chain: The lactone side chain is another key feature of withanolides. Modifications here could influence interactions with target proteins.
Introduction of different substituents: Adding or modifying substituents at various positions on the steroid core can impact the compound's lipophilicity, and steric and electronic properties, thereby affecting its biological activity and pharmacokinetic profile. sci-hub.ru
The process of rational design is often guided by computational modeling and molecular docking studies to predict how analogues will interact with potential protein targets. researchgate.net The synthesized analogues would then be subjected to rigorous biological evaluation to determine their potency and selectivity. This iterative cycle of design, synthesis, and testing is a powerful strategy for developing promising new anticancer agents. mdpi.com
Application of Systems Biology and Omics Approaches in this compound Research
A systems biology approach, which integrates multi-omics data, offers a holistic perspective to unravel the complex biological responses to this compound. researchgate.netnih.gov This approach moves beyond a single-target focus to understand how the compound affects the entire cellular system.
Genomics and Transcriptomics: These technologies can identify changes in gene and RNA expression profiles in cells treated with this compound. nih.gov This can reveal the genetic and transcriptional pathways that are perturbed by the compound, offering insights into its mechanism of action. mdpi.com
Proteomics: Proteomics allows for the global analysis of protein expression and post-translational modifications. nih.gov By comparing the proteomes of treated and untreated cells, researchers can identify proteins that are direct or indirect targets of this compound. mdpi.com Techniques like chemical proteomics can be employed to identify proteins that directly bind to the compound. researchgate.net
Metabolomics: This involves the comprehensive analysis of metabolites in a biological system. nih.gov Metabolomic profiling can reveal how this compound alters cellular metabolism, which is often dysregulated in cancer cells. nih.gov For example, it can show effects on pathways like glycolysis, the TCA cycle, and lipid metabolism. nih.gov
Q & A
Q. How can researchers ensure their this compound findings meet reproducibility standards for publication?
- Deposit raw data (spectra, chromatograms, dose-response curves) in public repositories (e.g., Zenodo, Figshare) and cite these in the methods section .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by providing detailed metadata for experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
